2-[(4,7-dimethylquinazolin-2-yl)amino]-6-isopropylpyrimidin-4(3H)-one
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Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-isopropylpyrimidin-4(3H)-one is a heterocyclic compound that features both quinazoline and pyrimidine moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-isopropylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Formation of the Pyrimidine Moiety: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of Quinazoline and Pyrimidine Rings: The final step involves the coupling of the quinazoline and pyrimidine rings through nucleophilic substitution reactions, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinazoline ring.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring.
Substitution: The amino group on the quinazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-isopropylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The quinazoline moiety is known to interact with the active sites of enzymes, blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-ethylpyrimidin-4(3H)-one
Uniqueness
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-isopropylpyrimidin-4(3H)-one is unique due to its isopropyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes.
Properties
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-9(2)13-8-15(23)21-17(19-13)22-16-18-11(4)12-6-5-10(3)7-14(12)20-16/h5-9H,1-4H3,(H2,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFJXOUGGNNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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